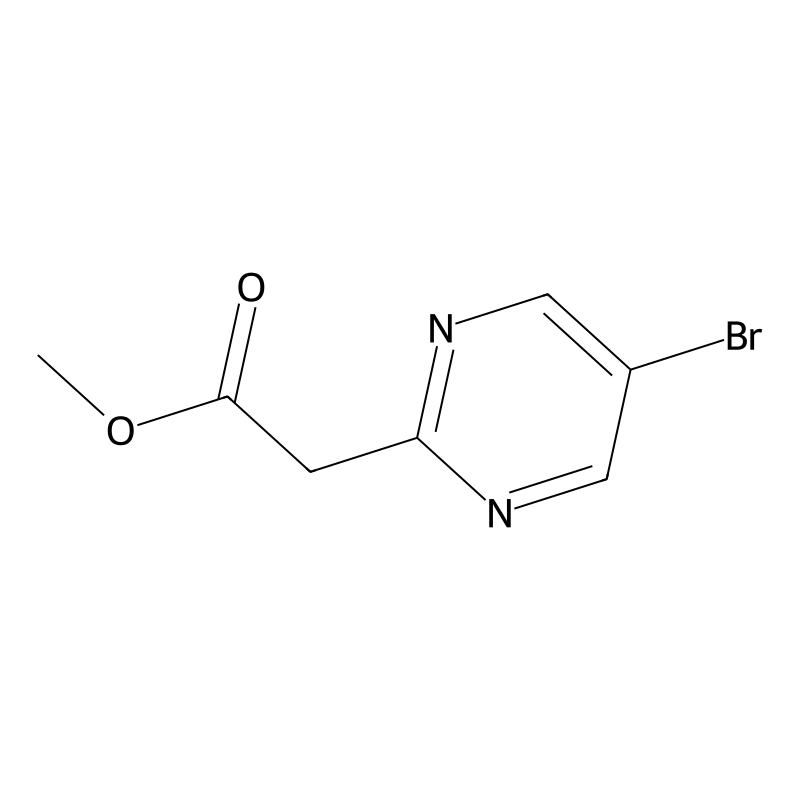Methyl 2-(5-bromopyrimidin-2-YL)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 2-(5-bromopyrimidin-2-yl)acetate is an organic compound characterized by the molecular formula C8H8BrN2O2. This compound features a pyrimidine ring substituted with a bromine atom at the 5-position and an acetate group at the 2-position. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted pyrimidines.
- Oxidation: This compound can undergo oxidation to yield N-oxides.
- Reduction: Reduction reactions can convert functional groups within the molecule, such as nitro groups to amines.
Common reagents used in these reactions include sodium azide for nucleophilic substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.
Methyl 2-(5-bromopyrimidin-2-yl)acetate exhibits significant biological activity. It is recognized as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence the metabolic processing of various pharmaceuticals, potentially altering their efficacy and safety profiles. Additionally, this compound may interact with cellular mechanisms that affect gene expression and metabolic pathways, which are critical in pharmacological studies.
The synthesis of methyl 2-(5-bromopyrimidin-2-yl)acetate typically involves:
- Starting Materials: The reaction often begins with 5-bromopyrimidine-2-amine and methyl bromoacetate.
- Reaction Conditions: The reaction is conducted in an organic solvent such as dimethylformamide or tetrahydrofuran, often under reflux conditions with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
This method can be optimized for yield and purity in industrial applications through continuous flow reactors and automated systems.
Methyl 2-(5-bromopyrimidin-2-yl)acetate finds applications across various fields:
- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
- Organic Synthesis: The compound is utilized as a building block for creating more complex organic molecules.
- Biological Studies: It is employed in research involving enzyme inhibition and receptor binding studies.
Studies on methyl 2-(5-bromopyrimidin-2-yl)acetate have highlighted its interactions with various biomolecules. Its mechanism of action involves binding to specific molecular targets, which can lead to either activation or inhibition of biological pathways. The unique structure of this compound contributes to its ability to interact with enzymes and receptors effectively.
Several compounds share structural similarities with methyl 2-(5-bromopyrimidin-2-yl)acetate. Here are some notable examples:
| Compound Name | Similarity | Key Differences |
|---|---|---|
| Methyl 2-(5-bromopyridin-2-yl)acetate | 0.97 | Methyl group instead of ethyl; different solubility properties. |
| Ethyl 2-(3-Bromo-2-pyridyl)acetate | 0.94 | Different bromination position; distinct biological activity profile. |
| Ethyl 2-(3,5-dibromopyridin-2-yl)acetate | 0.92 | Additional bromine substituents; altered reactivity. |
| Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate | 0.83 | Cyclopropane ring introduces different sterics and reactivity. |
| Ethyl 2-(5-bromopyrimidin-4-yl)acetate | 0.74 | Different bromination position affecting biological interactions. |
Uniqueness
Methyl 2-(5-bromopyrimidin-2-yl)acetate stands out due to its specific structural features that enhance its reactivity and binding affinity in various chemical and biological contexts. The combination of a bromine atom and an acetate group contributes significantly to its utility in medicinal chemistry and organic synthesis, making it a valuable compound for research and industrial applications.








